molecular formula C22H17ClFN3S B2893321 N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-63-4

N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2893321
CAS RN: 688354-63-4
M. Wt: 409.91
InChI Key: KVIQPBNDJADENX-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a chemical compound. Unfortunately, there is limited information available specifically for this compound .

Scientific Research Applications

AMPA Receptor Antagonists

Quinazoline derivatives have been investigated for their potential as AMPA receptor antagonists. This research focuses on exploring the structure-activity relationship (SAR) for AMPA receptor inhibition, which is significant for neurological applications. Chenard et al. (2001) found that compounds with different tethers attached to the quinazolin-4-one ring exhibited varying potencies as AMPA receptor antagonists, with the methylamino tether group showing promise (Chenard et al., 2001).

Imaging Epidermal Growth Factor Receptor

Quinazoline derivatives, such as gefitinib, have been synthesized for imaging the epidermal growth factor receptor tyrosine kinase (EGFR-TK) using positron emission tomography (PET). Holt et al. (2006) discussed the synthesis of [11C]gefitinib for this purpose, highlighting its potential in cancer diagnosis and therapy monitoring (Holt et al., 2006).

Tyrosine Kinase Inhibitor Analysis

ZD6474, a quinazoline derivative, is a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity. Zirrolli et al. (2005) developed a method for determining the levels of ZD6474 in mouse plasma and tissues, contributing to pharmacokinetic studies crucial for clinical development (Zirrolli et al., 2005).

Ligand Synthesis and Resolution

The synthesis and resolution of quinazolinone derivatives, such as atropisomeric phosphine ligands, have been explored for their potential in catalysis and pharmaceutical applications. Dai et al. (1998) achieved the synthesis of these compounds with good yield and resolved them using specific agents, demonstrating their significance in organic chemistry (Dai et al., 1998).

Diuretic Agents

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potential diuretic agents. Maarouf et al. (2004) studied the effect of combining quinazolinone with thiazole or thiadiazole moieties, finding that some compounds exhibited significant diuretic activity (Maarouf et al., 2004).

Future Directions

The future directions for research on “N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmacological activities and applications .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3S/c23-17-10-8-15(9-11-17)13-25-21-19-6-1-2-7-20(19)26-22(27-21)28-14-16-4-3-5-18(24)12-16/h1-12H,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIQPBNDJADENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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